2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate
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Overview
Description
2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound that features a combination of oxazole, sulfamoyl, phenyl, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis method, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base.
Coupling with Phenyl Group: The sulfamoyl oxazole derivative is then coupled with a phenylamine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Piperidine Carbodithioate: The final step involves the reaction of the phenylamine derivative with piperidine-1-carbodithioic acid in the presence of a coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl and piperidine groups.
Reduction: Reduction reactions can occur at the oxazole ring and the carbodithioate group.
Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the sulfamoyl and piperidine groups.
Reduction: Reduced forms of the oxazole ring and carbodithioate group.
Substitution: Substituted derivatives of the phenyl and oxazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the oxazole and sulfamoyl groups suggests it may have antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate likely involves interactions with specific molecular targets. The oxazole and sulfamoyl groups may interact with enzymes or receptors, modulating their activity. The piperidine carbodithioate moiety could also play a role in binding to biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}amino)-2-oxoethyl piperidine-1-carbodithioate
- **this compound
- **this compound
Uniqueness
This compound is unique due to the combination of its structural features. The presence of the oxazole ring, sulfamoyl group, phenyl ring, and piperidine carbodithioate moiety provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C19H24N4O4S3 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[2-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C19H24N4O4S3/c1-13-14(2)21-27-18(13)22-30(25,26)16-8-6-15(7-9-16)20-17(24)12-29-19(28)23-10-4-3-5-11-23/h6-9,22H,3-5,10-12H2,1-2H3,(H,20,24) |
InChI Key |
JZEMWRNENOHFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC(=S)N3CCCCC3 |
Origin of Product |
United States |
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